molecular formula C15H17ClN2OS B2701097 N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide CAS No. 878669-31-9

N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No.: B2701097
CAS No.: 878669-31-9
M. Wt: 308.82
InChI Key: XJZXCTDTIAHHCN-UHFFFAOYSA-N
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Description

N-[5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a thiazole-derived compound characterized by a 3-chloro-4-methylbenzyl substituent at the 5-position of the thiazole ring and a 2-methylpropanamide group at the 2-position. Its molecular formula is C₁₆H₁₈ClN₂OS, with a molecular weight of 330.84 g/mol.

The compound’s synthesis typically involves reacting 2-amino-5-(3-chloro-4-methylbenzyl)-1,3-thiazole with 2-methylpropanoyl chloride or activated carboxylic acid derivatives under basic conditions, as inferred from similar procedures in and . Its structural framework is common in medicinal chemistry, particularly in anticancer and central nervous system (CNS)-targeting agents .

Properties

IUPAC Name

N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-9(2)14(19)18-15-17-8-12(20-15)6-11-5-4-10(3)13(16)7-11/h4-5,7-9H,6H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZXCTDTIAHHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. For instance, 2-bromoacetophenone can react with thiourea under basic conditions to form the thiazole ring.

    Substitution with 3-chloro-4-methylbenzyl Group: The thiazole intermediate is then subjected to a nucleophilic substitution reaction with 3-chloro-4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the substituted thiazole with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial or fungal infections due to its thiazole moiety.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and inhibition mechanisms.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The aromatic and amide groups may also participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s activity and physicochemical properties are influenced by substituents on the thiazole ring and benzyl group. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Bioactivity Notes
N-[5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide (Target) C₁₆H₁₈ClN₂OS 330.84 Not reported 3-Cl-4-Me-benzyl, 2-Me-propanamide Potential CNS activity (inferred)
LIMKi 3 (BMS-5) C₁₈H₁₅Cl₂F₂N₃O₂S 430.29 Not reported 2,6-diCl-phenyl, difluoromethyl Antidepressant-like activity
2-Chloro-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]acetamide (4h) C₁₃H₁₂Cl₂N₂OS 323.22 148 3-Cl-4-Me-benzyl, chloroacetamide Intermediate for anticancer agents
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) C₁₅H₁₁Cl₂N₃OS₂ 396.30 Not reported 2,4-diCl-benzyl, thiophene-carboxamide Cytotoxic and cytostatic effects
3-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8g) C₁₅H₁₅ClN₄O₂S₂ 395.89 142–143 4-Cl-phenyl, oxadiazole-sulfanyl Alkaline phosphatase inhibition (potential)

Key Observations:

  • In contrast, the 2,4-dichlorobenzyl group in 5f increases halogen bonding, correlating with stronger cytotoxic effects. The 2-methylpropanamide group in the target compound may reduce metabolic instability compared to the chloroacetamide in 4h . Thiophene-carboxamide derivatives (e.g., 5f) exhibit superior anticancer activity due to π-π stacking interactions with biological targets .
  • Physical Properties :
    • Melting points vary significantly with substituents. For example, 4h (148°C) has a higher melting point than oxadiazole-sulfanyl analogs (e.g., 8g at 142–143°C) due to stronger intermolecular forces from the chloroacetamide group .

Biological Activity

N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a synthetic compound that belongs to the thiazole derivative class. Its unique chemical structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure is characterized by:

  • A thiazole ring
  • A 3-chloro-4-methylbenzyl group
  • A 2-methylpropanamide moiety

The combination of these functional groups contributes to its biological properties.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could modulate receptor activities, influencing signal transduction pathways.

Table 1: Potential Molecular Targets

Target TypeExample TargetsExpected Effects
EnzymesACC (Acetyl-CoA Carboxylase)Inhibition of fatty acid synthesis
ReceptorsGPCRs (G Protein-Coupled Receptors)Modulation of cellular signaling

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that thiazole derivatives possess antimicrobial properties. This compound may inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.

Anticancer Properties

Preliminary investigations suggest that the compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents .
  • Enzyme Inhibition : In vitro studies demonstrated that the thiazole derivative inhibited ACC activity, leading to reduced lipid biosynthesis in cultured hepatocytes. This suggests a mechanism for managing metabolic disorders .
  • Anti-inflammatory Mechanism : Research highlighted in Pharmacology Reports indicated that similar thiazole compounds reduced TNF-alpha levels in macrophages, showcasing their potential as anti-inflammatory agents .

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